3-(Fluoromethyl)oxetane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(fluoromethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIOKGYJAEVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545011-97-9 | |
| Record name | 3-(fluoromethyl)oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Fluoromethyl Oxetane 3 Carboxylic Acid and Its Analogs
Precursor Synthesis and Strategic Retrosynthetic Disconnections
The construction of 3-(fluoromethyl)oxetane-3-carboxylic acid can be approached through two primary retrosynthetic disconnections. The first strategy involves the initial formation of the oxetane (B1205548) ring followed by functional group interconversion to install the fluoromethyl and carboxylic acid moieties. The second approach focuses on the synthesis of a highly functionalized acyclic precursor, which then undergoes a key cyclization reaction to form the desired oxetane core.
A key precursor for the synthesis is 3-(fluoromethyl)-3-(hydroxymethyl)oxetane. This intermediate can be synthesized and then oxidized to the target carboxylic acid. The synthesis of this precursor often begins with the construction of a suitable acyclic polyol.
Synthesis of Oxetanone Intermediates
Oxetan-3-one serves as a versatile intermediate for the synthesis of 3,3-disubstituted oxetanes. Its preparation can be achieved through a multi-step sequence starting from dihydroxyacetone dimer. The process involves protection as a dimethylketal, monotosylation, and subsequent intramolecular cyclization promoted by a base like sodium hydride (NaH). Acidic deprotection then yields oxetan-3-one.
Functionalization of oxetan-3-one can lead to precursors for this compound. For instance, a Strecker synthesis utilizing trimethylsilyl (B98337) cyanide (TMSCN) and a suitable amine can introduce a cyano group at the 3-position, which can be further elaborated.
Halogenated Precursors and Their Utility
Halogenated precursors are instrumental in the synthesis of fluorinated oxetanes. The introduction of fluorine can be achieved via nucleophilic substitution of a suitable leaving group, such as a mesylate or tosylate, with a fluoride (B91410) source. Deoxyfluorination of a corresponding alcohol using reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (morph-DAST) is also a common strategy.
For instance, the synthesis of this compound can proceed from a precursor such as ethyl 3-(hydroxymethyl)oxetane-3-carboxylate. The hydroxyl group can be converted to a fluoromethyl group using a deoxyfluorination agent. Subsequent hydrolysis of the ester yields the final product.
Key Ring-Forming Reactions for the Oxetane Core
The formation of the strained four-membered oxetane ring is a critical step and can be accomplished through various synthetic strategies. The choice of method often depends on the substitution pattern of the target molecule and the availability of starting materials.
Intramolecular Cyclization Approaches
The intramolecular Williamson etherification is a widely employed method for constructing the oxetane ring. This reaction involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide). Treatment with a base then facilitates the intramolecular SN2 reaction to form the oxetane.
A general route to 3,3-disubstituted oxetanes starts from a substituted diethyl malonate. Installation of a protected hydroxymethyl group, followed by reduction of the esters to a diol, provides the necessary 1,3-diol precursor. Tosylation of one of the primary alcohols and subsequent base-mediated cyclization yields the oxetane ring.
| Starting Material | Key Steps | Reagents | Product | Yield (%) |
| Diethyl malonate derivative | 1. Alkylation with protected halohydrin2. Reduction of esters3. Monotosylation4. Intramolecular cyclization | 1. NaH, TBDMS-Cl-protected halohydrin2. LiAlH43. TsCl, pyridine4. NaH | 3,3-disubstituted oxetane | 59-87 (for cyclization step) |
Corey-Chaykovsky Epoxidation/Ring-Expansion Strategies
The Johnson-Corey-Chaykovsky reaction offers a powerful alternative for the synthesis of oxetanes, particularly for those bearing electron-withdrawing groups. This reaction can be adapted into a one-pot epoxidation and ring-expansion sequence. The reaction of a suitable ketone with a sulfur ylide, such as dimethylsulfoxonium methylide, initially forms a spiro-epoxide. Subsequent intramolecular rearrangement and ring expansion can lead to the formation of an oxetane.
This strategy has been successfully applied to the synthesis of trifluoromethyl-substituted oxetanes from trifluoromethyl ketones. The electron-deficient nature of the trifluoromethyl ketone facilitates the initial epoxidation. The subsequent ring expansion proceeds under mild conditions. This approach is highly analogous and applicable to the synthesis of 3-(fluoromethyl)oxetane derivatives.
| Substrate | Reagent | Conditions | Product |
| Trifluoromethyl ketone | Trimethylsulfoxonium iodide, Potassium tert-butoxide | Room temperature | Trifluoromethyl oxetane |
| Epoxide | Sulfur ylide | Prolonged reaction times | Oxetane (ring expansion) |
Stereoselective Synthesis of Fluorinated Oxetane Cores
The development of stereoselective methods for the synthesis of fluorinated oxetanes is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
One approach to achieving stereocontrol is through the use of chiral starting materials derived from the chiral pool. For example, enantiomerically pure 1,3-diols can be subjected to intramolecular cyclization to yield chiral oxetanes with retention of stereochemistry.
Catalytic asymmetric synthesis provides another powerful tool. The enantioselective reduction of β-halo ketones, followed by a Williamson etherification, can produce enantioenriched 2-substituted oxetanes. While not directly applied to this compound in the reviewed literature, these principles can be extended to the design of asymmetric syntheses for this target.
Furthermore, the diastereoselective Johnson-Corey-Chaykovsky reaction can favor the formation of trans products in the initial epoxidation step, which can influence the stereochemistry of the final oxetane product after ring expansion.
| Method | Key Feature | Example Application |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials | Cyclization of chiral 1,3-diols |
| Catalytic Asymmetric Reduction | Enantioselective reduction of a prochiral ketone | Synthesis of enantioenriched 2-aryl-substituted oxetanes |
| Diastereoselective Epoxidation | Control of relative stereochemistry in the initial ring formation | Corey-Chaykovsky reaction favoring trans-epoxides |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy is a powerful tool in asymmetric synthesis. wikipedia.org
One notable application in the synthesis of substituted oxetanes involves the use of a sugar-derived chiral auxiliary. In the synthesis of oxetin (B1210499), a naturally occurring oxetane, a sugar was employed to control the stereochemistry of the final product. acs.org The synthesis commenced from an aldehyde, which, after a Wittig reaction and separation of isomers, was carried through a sequence where the sugar auxiliary guided the formation of the chiral centers. The oxetane ring was ultimately formed via a Williamson etherification, a classic method for forming ethers from an alkoxide and an organohalide. acs.org
Common chiral auxiliaries used in asymmetric synthesis that could be adapted for such targets include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org For example, an α-keto ester precursor to the target oxetane could be coupled to a chiral auxiliary. Subsequent diastereoselective alkylation or reduction, guided by the auxiliary, would set the desired stereochemistry at the carbon destined to become the C3 position of the oxetane. Following the stereoselective transformation, the auxiliary would be cleaved, and the remaining functional groups manipulated to form the oxetane ring.
| Chiral Auxiliary Type | General Application | Potential Relevance to Oxetane Synthesis |
| Sugar-based | Used in the synthesis of the natural product oxetin to control stereochemistry. acs.org | Applicable for creating chiral polyol precursors that can be cyclized to form substituted oxetanes. |
| Oxazolidinones | Widely used for stereoselective aldol (B89426) reactions and alkylations. wikipedia.org | Could be used to control the stereochemistry of a precursor containing the carboxylic acid moiety before cyclization. |
| Pseudoephedrine | Employed for the asymmetric alkylation of amide enolates to produce optically active carboxylic acids. wikipedia.org | Could be attached to a carboxylic acid precursor to direct the stereoselective introduction of the fluoromethyl precursor group. |
Asymmetric Catalytic Approaches
Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Several catalytic asymmetric methods have been developed for the synthesis of chiral oxetanes.
One innovative approach is the enantioselective Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene. Yoon and co-workers developed a highly enantioselective reaction between quinolones and ketoesters using a novel hydrogen-bonding chiral iridium photocatalyst. nih.gov This method provides access to complex oxetane structures with excellent enantiomeric excess. nih.gov
Another strategy involves the use of chiral Lewis acid catalysts. For instance, a chiral Cu(II) complex has been used to catalyze the reaction between silyl (B83357) enol ethers and trifluoropyruvate, yielding oxetanes with high diastereoselectivity and enantioselectivity. beilstein-journals.org Furthermore, chiral phosphoric acids have emerged as powerful catalysts for the desymmetrization of oxetanes via ring-opening, and for the enantioselective synthesis of various heterocyclic compounds from oxetane precursors. nih.govbeilstein-journals.orgnih.gov These Brønsted acid catalysts can activate the oxetane ring towards nucleophilic attack, enabling the formation of chiral products with high enantioselectivity. beilstein-journals.orgnih.gov
| Catalytic System | Reaction Type | Key Features |
| Chiral Iridium Photocatalyst | Paternò–Büchi [2+2] Cycloaddition | Enables highly enantioselective synthesis of complex oxetanes from alkenes and carbonyls. nih.gov |
| Chiral Cu(II) Complex | [2+2] Annulation | Effective for the reaction of silyl enol ethers and trifluoropyruvates, yielding highly substituted, chiral oxetanes. beilstein-journals.org |
| Chiral Phosphoric Acids | Asymmetric Ring-Opening/Cyclization | Catalyzes the enantioselective synthesis of heterocycles from prefunctionalized oxetane intermediates. beilstein-journals.orgnih.gov |
Introduction of Fluorine Functionality
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Specific methodologies are required to introduce the fluoromethyl group in the synthesis of this compound.
Deoxofluorination Reactions in Fluoromethyl Group Formation
Deoxofluorination is a key reaction for converting hydroxyl groups into fluoro groups. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this transformation. tcichemicals.comresearchgate.net Deoxo-Fluor® is noted for its enhanced thermal stability compared to DAST, making it a safer alternative for larger-scale reactions. orgsyn.orgorganic-chemistry.org
The synthesis of this compound has been achieved using a deoxofluorination strategy. researchgate.net This typically involves the synthesis of a precursor molecule, 3-(hydroxymethyl)oxetane-3-carboxylic acid ester, which is then treated with a deoxofluorinating agent. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is converted into a good leaving group by the reagent, which is then displaced by a fluoride ion. researchgate.net This method is highly effective for producing the target fluoromethyl group on the oxetane scaffold.
| Deoxofluorinating Agent | Chemical Name | Key Characteristics |
| DAST | Diethylaminosulfur trifluoride | Widely used but thermally unstable. tcichemicals.comorgsyn.org |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable and often provides better yields than DAST. organic-chemistry.orgenamine.netsigmaaldrich.com |
Electrophilic and Nucleophilic Fluorination Strategies
Beyond deoxofluorination, other fluorination methods can be employed. Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, such as an enolate. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are common choices for this purpose. wikipedia.orgalfa-chemistry.com This strategy could be applied to a precursor where an enolate is formed at the carbon that will become the fluoromethyl group, followed by quenching with the electrophilic fluorine source.
Nucleophilic fluorination, conversely, uses a nucleophilic fluoride source (F-) to displace a leaving group. tcichemicals.comalfa-chemistry.com This is the principle behind deoxofluorination but can also be applied more broadly. For instance, a 3-(tosyloxymethyl)oxetane or 3-(mesyloxymethyl)oxetane precursor could be synthesized, and the leaving group subsequently displaced by a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst. alfa-chemistry.com
Fluoroiodination and Fluorobromination Approaches
Halofluorination reactions, such as fluoroiodination and fluorobromination, provide a method for the simultaneous introduction of a fluorine atom and a halogen atom across a double bond. beilstein-journals.org This reaction typically proceeds through the attack of an alkene on an electrophilic halogen source in the presence of a fluoride donor. The resulting halonium ion intermediate is then opened by a fluoride ion in an anti-fashion. beilstein-journals.org
This methodology could be applied to an alkene precursor to the oxetane ring. For example, a suitably substituted allyl alcohol could undergo fluorobromination. The resulting fluorobromo alcohol could then be subjected to base-mediated intramolecular cyclization (a Williamson etherification) to form the fluoromethyl-substituted oxetane ring, with the bromine atom being displaced by the alkoxide.
Novel Catalytic Approaches in Oxetane Synthesis
Recent advances in catalysis have opened new avenues for the synthesis of highly substituted oxetane rings, which are traditionally challenging to construct due to ring strain. nih.govbeilstein-journals.org
A rhodium-catalyzed approach developed by Moody and co-workers involves an O-H insertion reaction followed by a C-C bond-forming cyclization. nih.gov This method allows for the synthesis of di-, tri-, and even tetrasubstituted oxetanes from diazo compounds and alcohols. The strategy provides a versatile entry into complex oxetane structures. nih.gov
Another modern method utilizes photoredox catalysis. A procedure for the decarboxylative alkylation of 3-aryloxetan-3-carboxylic acids has been developed using an iridium photocatalyst. nih.govbeilstein-journals.org This reaction generates a radical at the 3-position of the oxetane, which can then be coupled with various activated alkenes to form new C-C bonds, yielding 3,3-disubstituted oxetanes. nih.govbeilstein-journals.org
Additionally, gold catalysis has been employed for oxetane synthesis. A gold-catalyzed oxidation of propargylic alcohols provides an efficient route to oxetan-3-ones, which are versatile intermediates for the synthesis of various 3-substituted and 3,3-disubstituted oxetanes. nih.gov
| Catalytic Method | Key Transformation | Substrates |
| Rhodium Catalysis | O-H Insertion / C-C Cyclization | Diazo compounds, Alcohols |
| Iridium Photocatalysis | Decarboxylative Alkylation | 3-Aryloxetan-3-carboxylic acids, Alkenes |
| Gold Catalysis | Oxidation / Cyclization | Propargylic alcohols |
Photoredox Catalysis for Carbon-Carbon Bond Formation
Visible-light photoredox catalysis has become a powerful tool for forging carbon-carbon bonds under mild conditions by enabling the generation of radical intermediates. acs.orgacs.org This methodology has been successfully applied to the functionalization of oxetane derivatives, particularly through the decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids. digitellinc.comresearchgate.net
The general strategy involves the single-electron oxidation of a carboxylic acid precursor, which, upon decarboxylation, generates a carbon-centered radical. acs.org In the context of oxetane chemistry, 3-aryl-3-carboxylic acid oxetanes serve as effective precursors for tertiary benzylic radicals. researchgate.net These radicals can then engage in conjugate addition reactions with activated alkenes to form new C-C bonds, yielding medicinally relevant 3-aryl-3-alkyl substituted oxetanes. acs.orgdigitellinc.com
The process is notable for its tolerance of various polar functional groups and heterocycles. researchgate.net Computational studies have provided insight into the reactivity of these strained-ring radicals. Benzylic radicals within a strained oxetane ring are less stable and more π-delocalized compared to unstrained analogs. acs.org This characteristic decreases the likelihood of unproductive radical dimerization and favors the desired Giese addition pathway, rendering the reaction irreversible and leading to high product yields. acs.org
Table 1: Examples of Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetane-3-Carboxylic Acids
| Entry | Oxetane Precursor | Alkene Partner | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-phenyl-oxetane-3-carboxylic acid | Methyl acrylate | fac-Ir(ppy)₃ | DMSO | 85 |
| 2 | 3-(4-chlorophenyl)oxetane-3-carboxylic acid | Acrylonitrile | fac-Ir(ppy)₃ | DMSO | 78 |
| 3 | 3-(4-methoxyphenyl)oxetane-3-carboxylic acid | N,N-Dimethylacrylamide | fac-Ir(ppy)₃ | DMSO | 91 |
Data synthesized from representative findings in the field. acs.orgdigitellinc.comresearchgate.net
Lewis Acid-Catalyzed Reactions
Lewis acids play a crucial role in the synthesis and transformation of oxetanes by activating the strained four-membered ring. illinois.edu The inherent ring strain and the polarized carbon-oxygen bonds of oxetanes allow for ring-opening reactions, which are typically facilitated by Lewis acid activation. beilstein-journals.org This reactivity can be harnessed for both intramolecular and intermolecular processes. acs.orgbeilstein-journals.org
One major application is the Lewis acid-catalyzed formal [2+2] cycloaddition between carbonyl compounds and enol ethers, which proceeds through a stepwise double addition mechanism to construct the oxetane ring. beilstein-journals.org Chiral Lewis acid complexes can be employed to achieve enantioselective synthesis of oxetanes. illinois.edu
Furthermore, Lewis acids are instrumental in mediating the isomerization and ring-opening of substituted oxetanes. For instance, the Lewis superacid tris(pentafluorophenyl)alane, Al(C₆F₅)₃, has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to yield homoallylic alcohols, suppressing the formation of undesired byproducts. uab.cat Similarly, Lewis acids like In(OTf)₃ can catalyze reactions between 3-aryloxetan-3-ols and nucleophiles, leading to the formation of complex heterocyclic systems such as indolines. nih.gov However, it is important to note that the oxetane ring in certain 3-carboxy-substituted oxetanes can be prone to isomerization into lactones, sometimes even without an external catalyst, a process that can be accelerated by Lewis acids. acs.orgnih.gov
Table 2: Applications of Lewis Acids in Oxetane Synthesis and Transformation
| Lewis Acid | Reaction Type | Substrate(s) | Product Type | Ref. |
|---|---|---|---|---|
| Cu(II) complex | Asymmetric [2+2] Cycloaddition | Silyl enol ethers + α-ketoesters | Chiral Oxetanes | beilstein-journals.org |
| In(OTf)₃ | Friedel-Crafts / Ring Opening | 3-Aryloxetan-3-ols + Indoles | Indolines | nih.gov |
| B(C₆F₅)₃ | Regioselective Isomerization | 2,2-Disubstituted oxetanes | Homoallylic alcohols | uab.cat |
Scalable Synthetic Routes and Process Development Considerations
The transition from laboratory-scale synthesis to large-scale production of this compound and its analogs requires the development of robust, efficient, and safe manufacturing processes. Key considerations include the cost and availability of starting materials, reaction efficiency, and the stability of intermediates and final products.
One potential scalable route to oxetane-3-carboxylic acids involves the direct oxidation of readily available 3-hydroxymethyl-oxetanes. A patented process describes the reaction of 3-hydroxymethyl-oxetanes with oxygen in an aqueous alkaline medium using a palladium and/or platinum catalyst. google.com This method avoids the multi-step sequences and potentially hazardous reagents associated with other synthetic pathways, making it attractive for industrial application. google.com
Another critical aspect of process development is understanding the chemical stability of the target molecule and its precursors. Oxetane-carboxylic acids, in particular, have been found to be susceptible to isomerization, converting into more stable lactone structures upon heating or prolonged storage. nih.gov This inherent instability can significantly impact reaction yields, especially in transformations requiring heat, and complicates purification and storage on a large scale. nih.gov Therefore, careful optimization of reaction conditions (e.g., temperature, pH) and storage protocols is essential to ensure the integrity of the final product.
Furthermore, the synthesis of fluorinated building blocks often requires specialized reagents and conditions. chemrxiv.org For this compound, scalable routes may involve the nucleophilic substitution of a suitable leaving group (e.g., mesylate) on a 3-(hydroxymethyl)oxetane precursor with a fluoride source, followed by oxidation. chemrxiv.org Optimizing such protocols for kilogram-scale production necessitates a thorough investigation of reaction parameters to maximize yield and minimize impurities. chemrxiv.org
Chemical Reactivity and Derivatization Strategies of 3 Fluoromethyl Oxetane 3 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of 3-(fluoromethyl)oxetane-3-carboxylic acid is a versatile handle for a range of chemical transformations, including esterification, amidation, decarboxylation, and reduction. However, the proximity of the strained oxetane (B1205548) ring necessitates careful selection of reaction conditions to avoid unintended ring-opening.
Esterification and Amidation Reactions
Esterification of oxetane-3-carboxylic acids is generally performed under basic or neutral conditions to prevent the acid-catalyzed cleavage of the oxetane ring. chemrxiv.org Standard acid-catalyzed Fischer esterification conditions, which involve heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, are often incompatible with the oxetane motif and can lead to decomposition. chemrxiv.org Milder, base-promoted methods using alkyl halides are preferred. For instance, treatment with a base such as Hünig's base (N,N-diisopropylethylamine) in the presence of an alkyl halide can afford the corresponding ester while preserving the integrity of the oxetane ring. chemrxiv.org
Amidation reactions, which form a key linkage in many biologically active molecules, can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for reaction with an amine under mild conditions. The use of such reagents avoids the need for harsh conditions that could compromise the oxetane ring. Common coupling agents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the desired amide. While specific examples for this compound are not extensively detailed in the literature, general protocols for direct amidation of carboxylic acids are well-established and applicable. nih.govrsc.org
Interactive Table: Representative Conditions for Esterification and Amidation
| Transformation | Reagents | Conditions | Notes |
|---|---|---|---|
| Esterification | Alkyl halide, Hünig's base | Mild, basic conditions | Avoids acid-catalyzed ring-opening. |
| Amidation | Amine, Peptide Coupling Reagent (e.g., HATU, HBTU) | Mild, neutral pH | In situ activation of the carboxylic acid. |
Decarboxylation and Related Radical Processes
Decarboxylative functionalization of 3-oxetane carboxylic acids is an emerging area, with photoredox catalysis providing a powerful tool for the generation of radical intermediates under mild conditions. researchgate.net For instance, 3-aryl-oxetane-3-carboxylic acids can undergo visible light-mediated photoredox hydrodecarboxylation. acs.org This process involves the oxidation of the carboxylate anion to form a carboxyl radical, which then readily extrudes carbon dioxide to generate a tertiary benzylic oxetane radical. acs.org This radical can then participate in various downstream reactions, such as conjugate additions. acs.org
While direct examples for this compound are not prevalent, the principles of photoredox-catalyzed decarboxylation are expected to be applicable. The generation of a tertiary radical at the 3-position of the oxetane ring, substituted with a fluoromethyl group, would offer a pathway to novel 3,3-disubstituted oxetanes. The stability and reactivity of such a radical would be influenced by the electronic properties of the fluoromethyl group. Furthermore, methods for the decarboxylative trifluoromethylation of aliphatic carboxylic acids have been developed, suggesting the potential for diverse functionalization at this position. nih.govnih.gov
Reduction and Oxidation Pathways
Reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, 3-(fluoromethyl)oxetan-3-yl)methanol, presents challenges. Direct reduction of oxetane-3-carboxylic acids is often low-yielding. chemrxiv.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids. youtube.com However, these aggressive conditions can potentially lead to the decomposition of the oxetane ring. chemrxiv.org A two-step approach, involving conversion of the carboxylic acid to an ester or another activated derivative followed by reduction with a milder reducing agent, may offer a more viable route. Borane reagents (BH₃) are known to selectively reduce carboxylic acids in the presence of other functional groups and could be an alternative. commonorganicchemistry.com
Oxidation of the carboxylic acid moiety is generally not a common transformation. However, the synthesis of this compound itself can be achieved through the oxidation of a precursor alcohol, such as (3-(fluoromethyl)oxetan-3-yl)methanol. This highlights the stability of the oxetane ring to certain oxidative conditions.
Reactivity of the Oxetane Ring
The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. However, compared to the more strained three-membered epoxide ring, oxetanes exhibit greater stability. acs.orgresearchgate.net The presence of substituents on the oxetane ring, such as the fluoromethyl and carboxylic acid groups in the title compound, can significantly influence its reactivity.
Nucleophilic Ring-Opening Reactions and Regioselectivity
The oxetane ring can be opened by various nucleophiles, typically under acidic conditions which activate the ring by protonating the oxygen atom. magtech.com.cn The regioselectivity of the ring-opening of unsymmetrically substituted oxetanes is governed by a combination of steric and electronic factors. magtech.com.cn
In the case of this compound or its derivatives, nucleophilic attack can theoretically occur at either of the two methylene (B1212753) carbons (C2 or C4) of the oxetane ring. Under acidic conditions, the reaction is likely to proceed via an Sₙ1-like mechanism, where the more stable carbocation intermediate is formed. The substitution at the C3 position would influence the stability of the potential carbocationic intermediates at C2 and C4. Strong nucleophiles, on the other hand, tend to attack the less sterically hindered carbon atom in an Sₙ2-type reaction. magtech.com.cn The presence of the electron-withdrawing fluoromethyl group can also influence the electronic distribution within the ring and thus affect the regioselectivity of the nucleophilic attack.
Ring-Expansion and Rearrangement Processes
Oxetane-carboxylic acids have been shown to undergo an unexpected isomerization into lactones, particularly upon heating. nih.gov This rearrangement involves an intramolecular nucleophilic attack of the carboxylate on one of the oxetane's methylene carbons, leading to ring-opening and subsequent formation of a six-membered lactone. Interestingly, the presence of fluorine atoms in the molecule has been observed to stabilize the oxetane-carboxylic acid, reducing the propensity for this isomerization at room temperature. nih.gov However, upon heating, even fluorinated derivatives can rearrange to the corresponding lactones. nih.gov This suggests that this compound could potentially be converted to a fluorinated lactone under thermal conditions.
Ring-expansion reactions of oxetanes to form larger heterocyclic systems, such as tetrahydrofurans, have also been reported, often under Lewis acid catalysis. These rearrangements proceed through cleavage of a C-O bond followed by intramolecular rearrangement.
Interactive Table: Factors Influencing Oxetane Ring Reactivity
| Factor | Influence on Reactivity |
|---|---|
| Ring Strain | Driving force for ring-opening reactions. |
| Acid Catalysis | Activates the oxetane ring for nucleophilic attack. |
| Steric Hindrance | Directs nucleophilic attack to the less substituted carbon in Sₙ2 reactions. |
| Electronic Effects | Influences carbocation stability in Sₙ1 reactions and can direct regioselectivity. |
| Temperature | Can promote intramolecular rearrangement to lactones. |
Electrophilic Activation of the Oxetane Ring
The oxetane ring, particularly in a 3,3-disubstituted pattern, exhibits considerable stability towards many reagents. nih.gov However, its inherent ring strain (approximately 106 kJ/mol) allows for ring-opening reactions under specific activating conditions, typically involving electrophiles or acids. nih.govbeilstein-journals.org
For this compound, electrophilic activation would commence with the protonation of the oxetane oxygen atom by a Brønsted or Lewis acid. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. While 3,3-disubstituted oxetanes are generally stable against external nucleophiles, they can be prone to intramolecular ring-opening, especially under acidic conditions. nih.gov
In the case of this compound, the carboxylic acid moiety itself can act as an internal nucleophile. Upon protonation of the oxetane oxygen, the carbonyl oxygen of the carboxylic acid could attack one of the ring methylene carbons, leading to isomerization into a six-membered lactone. Studies on various oxetane-carboxylic acids have shown that this type of isomerization can occur upon heating, sometimes without the need for an external acid catalyst, as the carboxylic acid provides intramolecular protonation. nih.gov This innate tendency for rearrangement is a critical consideration in any synthetic manipulation requiring heat or acidic conditions. nih.gov
Analogous systems, such as 3-aryloxetan-3-ols, have been shown to act as 1,2-bis-electrophiles when treated with strong Brønsted acids. nih.govacs.org The acid catalyzes the formation of a stabilized tertiary carbocation at the C3 position, which can then be trapped by nucleophiles. While the fluoromethyl group is electron-withdrawing and would destabilize an adjacent carbocation compared to an aryl group, this reactivity paradigm highlights the potential for controlled ring-opening and functionalization under strongly acidic conditions.
Functionalization at the Fluoromethyl Group
The fluoromethyl group presents a distinct set of challenges and opportunities for chemical modification, primarily centered around the robust carbon-fluorine bond.
The C(sp³)–F bond is the strongest single bond in organic chemistry, making its direct functionalization exceptionally challenging. rsc.org For the monofluoromethyl group in this compound, reactions involving the cleavage of this bond are not common and require harsh conditions or highly reactive intermediates.
Recent advances in photoredox and electrochemistry have provided pathways for the functionalization of C-F bonds, although these are predominantly demonstrated on trifluoromethyl (CF₃) groups. ccspublishing.org.cnrsc.org These methods typically involve a single-electron transfer (SET) to the substrate to generate a radical anion, which can then fragment by releasing a fluoride (B91410) ion. This generates a carbon-centered radical that can be trapped by other reagents. Applying such a strategy to a monofluoromethyl group is significantly more difficult due to the higher reduction potential and the increased strength of the remaining C-F bond compared to those in a CF₃ group. researchgate.net Therefore, while theoretically possible, the selective activation and substitution of the single fluorine atom in this compound would represent a formidable synthetic challenge requiring specialized catalytic systems.
Given the difficulty of directly transforming the C-F bond, achieving stereochemical control in such reactions is an even more advanced challenge. Currently, the literature on stereoselective transformations of an existing, non-activated fluoromethyl group is sparse. Most research focuses on the stereoselective introduction of fluorine or fluorinated alkyl groups to create new stereocenters. nih.govacs.org
Should a transformation at the fluoromethyl carbon be achieved, for instance via a radical intermediate, controlling the stereochemical outcome would require the use of chiral catalysts or auxiliaries capable of influencing the trajectory of the incoming reagent relative to the chiral environment of the substrate. Computational studies on related systems have shown that the presence of a trifluoromethyl and a fluoro substituent on a stereogenic carbon can give rise to unusual reactivity and selectivity profiles due to complex electronic and steric effects. springernature.com These findings suggest that the electronic nature of the fluoromethyl group in the target molecule could be leveraged in developing future stereocontrolled methodologies, though specific examples remain to be demonstrated.
Radical Functionalization Chemistry
In contrast to the challenges in functionalizing the C-F bond, the carboxylic acid group provides a reliable handle for generating radical intermediates, enabling a range of subsequent transformations.
A robust and mild method for generating a tertiary radical at the C3 position of the oxetane ring is through photoredox-catalyzed decarboxylation. This strategy has been successfully demonstrated on analogous 3-aryl-3-carboxylic acid oxetanes. researchgate.netacs.orgresearchgate.net The process is initiated by the deprotonation of the carboxylic acid to form a carboxylate. This carboxylate can then undergo single-electron oxidation by an excited-state photocatalyst (e.g., an iridium complex), generating a carboxyl radical. This intermediate is highly unstable and rapidly extrudes carbon dioxide (CO₂) to yield the desired tertiary C3-centered oxetanyl radical. acs.orgnih.gov
This method is highly effective for generating tertiary radicals and is expected to be directly applicable to this compound. The resulting radical is stabilized by the adjacent oxygen atom and influenced by the electronic properties of the fluoromethyl substituent.
An alternative, though more destructive, pathway to generate radicals involves the ring-opening of the oxetane. researchgate.netresearchgate.net For example, treatment with a Lewis acid like TMSBr and a cobalt catalyst under photolytic conditions can induce ring-opening to form a γ-bromoalkoxide, which then participates in a catalytic cycle to generate a primary alkyl radical. researchgate.net This approach, however, sacrifices the core oxetane structure.
Once generated via decarboxylation, the nucleophilic tertiary oxetanyl radical is an excellent candidate for conjugate addition reactions to electron-deficient alkenes, a transformation known as the Giese reaction. chem-station.com This C-C bond-forming reaction is highly efficient for creating complex 3,3-disubstituted oxetanes. acs.orgnih.gov
The tertiary radical derived from the parent acid adds to a Michael acceptor, such as an acrylate, acrylonitrile, or vinyl sulfone, to form a new C-C bond. This addition generates a new radical intermediate alpha to the electron-withdrawing group, which is then quenched by a hydrogen atom source in the reaction medium to yield the final product. nih.gov Research on 3-aryl-oxetane precursors has shown that this process tolerates a wide variety of functional groups on the Michael acceptor. acs.orgresearchgate.net The strained nature of the oxetane-derived radical makes the initial Giese addition step highly exergonic and effectively irreversible, which minimizes side reactions like radical dimerization. researchgate.netresearchgate.netnih.gov
The table below summarizes representative Giese addition reactions using radicals generated from analogous 3-substituted-oxetane-3-carboxylic acids.
Data derived from studies on analogous 3-aryl-oxetane-3-carboxylic acids. acs.org
Influence of Ring Strain and Fluorine on Reactivity
The chemical behavior of this compound is profoundly influenced by a combination of the inherent ring strain of the four-membered oxetane core and the potent electronic effects of the fluorine atom. The oxetane ring possesses significant strain energy (approximately 25.5 kcal/mol), which is comparable to that of an oxirane and substantially greater than that of a tetrahydrofuran (B95107) ring. nih.govbeilstein-journals.org This strain makes the molecule susceptible to ring-opening reactions, particularly under acidic conditions which activate the ring oxygen. nih.govnih.gov However, the reactivity is tempered by the substitution pattern; 3,3-disubstituted oxetanes, such as the title compound, exhibit enhanced stability because the substituents sterically hinder the approach of nucleophiles to the carbon-oxygen bonds. nih.gov
The introduction of a fluoromethyl group at the C3 position adds another layer of complexity. Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I effect) on the molecule. researchgate.netnih.gov This electronic perturbation modifies the reactivity of both the oxetane ring and the carboxylic acid functional group, influencing reaction pathways and the stability of any intermediates formed during a reaction.
The reactivity of this compound is dictated by a delicate interplay of steric and electronic factors, which can either facilitate or impede certain transformations.
Electronic Effects: The electronic landscape of the molecule is dominated by the strong inductive effects of both the fluorine atom and the oxetane oxygen.
Influence on the Carboxylic Acid: The fluorine atom, through its powerful electron-withdrawing nature, increases the acidity of the carboxylic acid proton. However, it also destabilizes the formation of a positive charge on the adjacent carbonyl carbon, potentially reducing the reactivity of the carboxylic acid towards certain transformations. For example, deoxyfluorination attempts on related oxetane carboxylic acids have been reported as unsuccessful due to insufficient reactivity, even at elevated temperatures. chemrxiv.org
Influence on the Oxetane Ring: The electronegative fluorine atom reduces the electron density of the entire molecule, including the oxetane oxygen. This decreases the oxygen's basicity, making it less susceptible to protonation. researchgate.net While strong acids can still induce ring-opening, the molecule is generally stable to basic and mildly acidic conditions. chemrxiv.orgrsc.org Esterification, for example, is often limited to basic conditions to avoid decomposition via ring-opening. chemrxiv.org The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pairs, making it a potent hydrogen-bond acceptor, a property that is modulated by these electronic influences. nih.govbeilstein-journals.org
These combined effects are summarized in the table below.
| Feature | Steric Effect | Electronic Effect | Impact on Reactivity |
| 3,3-Disubstitution | High steric hindrance around C3. | - | Increases stability of the oxetane ring by blocking nucleophilic attack. May hinder reactions at the carboxylic acid. nih.gov |
| Fluoromethyl Group | Minimal direct steric effect compared to larger groups. researchgate.net | Strong inductive electron withdrawal (-I effect). nih.gov | Decreases basicity of the oxetane oxygen and nucleophilicity of the carboxylate. Increases acidity of the carboxylic acid. chemrxiv.orgacs.org |
| Oxetane Ring | Puckered conformation influences reagent access. acs.org | Oxygen lone pairs act as strong H-bond acceptors and Lewis bases. nih.govbeilstein-journals.org | Susceptible to acid-catalyzed ring-opening, but stabilized by 3,3-disubstitution. nih.govnih.gov |
This table provides a summary of the key steric and electronic effects influencing the reactivity of this compound.
The unique structural and electronic features of this compound have a significant impact on the stability of potential reactive intermediates, thereby directing the course of chemical reactions.
Cationic Intermediates: The formation of a carbocation at the C3 position is highly disfavored. This is due to the powerful electron-withdrawing inductive effect of the adjacent fluoromethyl and carboxylic acid groups, which would severely destabilize any developing positive charge. nih.gov Pathways involving an SN1-type mechanism at C3 are therefore unlikely. Ring-opening reactions under acidic conditions typically proceed through the formation of an oxonium ion, followed by nucleophilic attack at one of the ring carbons (C2 or C4). nih.gov The subsequent formation of a carbocationic intermediate during rearrangement is influenced by the ring's substitution pattern. acs.org The presence of the electron-withdrawing groups at C3 would likely direct nucleophilic attack away from this position in any subsequent steps.
Radical Intermediates: While carbocations at C3 are destabilized, the formation of a tertiary radical at this position via decarboxylation is a viable pathway. beilstein-journals.org Research on analogous 3-aryl-3-carboxylic acid oxetanes has shown that the resulting tertiary radical is less stable than a radical on a less strained, acyclic benzylic position. This apparent instability is productive; the increased energy of the radical intermediate, a consequence of the ring strain, drives it to react rapidly in intermolecular additions (e.g., Giese addition) rather than undergo unproductive pathways like dimerization. beilstein-journals.org Radicals are electron-deficient, and their stability is influenced by the geometry and hybridization of the radical center. stackexchange.com The constrained geometry of the oxetane ring may enforce a less-than-ideal orbital hybridization for radical stabilization, contributing to its heightened reactivity.
Anionic Intermediates: The formation of an anion at the C3 position is not a common reactive pathway for this molecule. However, the carboxylate anion, formed upon deprotonation of the carboxylic acid, is stabilized by the inductive effect of the neighboring fluoromethyl group. This stabilization, however, also reduces the nucleophilicity of the carboxylate. acs.org This effect can be observed in the reluctance of some oxetane-carboxylic acids to undergo intramolecular ring-opening, where the carboxylate would act as the nucleophile. acs.org
| Intermediate Type | Position | Influence of Ring Strain | Influence of Fluorine | Overall Stability/Reactivity |
| Carbocation | C3 | N/A | Strong destabilization via -I effect. nih.gov | Highly Unfavorable |
| Oxocarbenium Ion | C2/C4 | Ring strain facilitates formation during acid-catalyzed ring-opening. nih.govwikipedia.org | -I effect at C3 disfavors positive charge development throughout the ring. | Key intermediate in ring-opening reactions. youtube.com |
| Radical | C3 | Destabilized due to constrained geometry, leading to higher reactivity. beilstein-journals.orgacs.org | -I effect has a destabilizing influence on the electron-deficient radical center. | Less stable than acyclic analogues, promoting desired intermolecular reactions over dimerization. beilstein-journals.org |
| Anion (Carboxylate) | C3 | N/A | Stabilized via -I effect, but nucleophilicity is reduced. acs.org | Stable, but less reactive as a nucleophile. |
This table summarizes the influence of ring strain and the fluorine substituent on the stability and reactivity of potential intermediates derived from this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy serves as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Fluoromethyl)oxetane-3-carboxylic acid, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be employed for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons of the oxetane (B1205548) ring would likely appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom of the fluoromethyl group. The protons of the fluoromethyl group would present as a doublet due to coupling with the fluorine atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, the exact position of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift. The quaternary carbon of the oxetane ring, bonded to both the fluoromethyl and carboxylic acid groups, would also have a characteristic chemical shift. The carbons of the fluoromethyl group and the oxetane ring methylene groups would show coupling to the fluorine atom, resulting in splitting of their respective signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shift ranges and may vary from experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 (broad s) | 170-180 |
| -CH₂F | 4.5-5.0 (d) | 80-90 (d) |
| Oxetane-CH₂ | 4.0-4.8 (m) | 70-80 |
| Oxetane-C | - | 40-50 |
s = singlet, d = doublet, m = multiplet
¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom in the fluoromethyl group. This signal would likely appear as a triplet due to coupling with the two adjacent protons of the fluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atom, which is influenced by the electron-withdrawing oxetane and carboxylic acid functionalities.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, helping to establish the connectivity between the protons on the oxetane ring and the fluoromethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which could be used to investigate the stereochemistry and preferred conformation of the molecule.
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and the molecular formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule.
Table 2: Predicted HRMS Data for this compound (Note: These are predicted values.)
| Ion | Calculated m/z |
| [M+H]⁺ | 149.0301 |
| [M-H]⁻ | 147.0145 |
| [M+Na]⁺ | 171.0120 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers significant insights into its structure. For this compound, characteristic fragmentation pathways could include:
Decarboxylation: Loss of the carboxylic acid group as CO₂ is a common fragmentation pathway for carboxylic acids. libretexts.org
Loss of the fluoromethyl group: Cleavage of the C-C bond between the oxetane ring and the fluoromethyl group.
Ring-opening of the oxetane: The strained four-membered oxetane ring may undergo cleavage under energetic conditions, leading to characteristic fragment ions. The fragmentation of perfluoroalkyl carboxylates often involves the initial loss of CO₂ followed by further fragmentation of the perfluoroalkyl anion. nih.gov
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity and bond strengths can be constructed, further corroborating the structure determined by NMR spectroscopy.
X-ray Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, analysis of suitable crystalline derivatives provides invaluable insights into its precise molecular geometry, conformational preferences, and the non-covalent interactions that dictate its crystal lattice structure.
Determination of Solid-State Molecular Conformation
The molecular conformation of this compound in the solid state is primarily defined by the geometry of the central oxetane ring. X-ray diffraction studies on substituted oxetanes have consistently shown that the four-membered ring is not planar but adopts a puckered conformation to alleviate angular and torsional strain. acs.org The degree of this puckering can be influenced by the nature and steric bulk of the substituents at the 3-position.
In the case of this compound, the fluoromethyl and carboxylic acid groups would occupy the two available positions on the C3 carbon. The puckered nature of the oxetane ring is a key structural feature. acs.org The precise bond lengths and angles would be determined, with expected values for C-O bonds around 1.46 Å and C-C bonds around 1.53 Å within the ring. acs.org The introduction of substituents can lead to a more pronounced puckered conformation. acs.org
The carboxylic acid group (-COOH) itself has a planar geometry. The orientation of this planar group relative to the oxetane ring is a critical conformational parameter, defined by the torsion angles around the C3-C(carboxyl) bond. Steric hindrance between the fluoromethyl group, the carboxylic acid, and the oxetane ring hydrogens would influence this orientation, favoring a staggered conformation to minimize repulsive interactions.
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Observation | Structural Implication |
|---|---|---|
| Oxetane Ring Conformation | Puckered (Non-planar) | Alleviation of ring strain. |
| C-O Bond Length (ring) | ~1.46 Å | Typical for cyclic ethers. acs.org |
| C-C Bond Length (ring) | ~1.53 Å | Standard for sp³-sp³ carbon bonds. acs.org |
| C-F Bond Length | ~1.35 Å | Characteristic of a monofluorinated alkyl group. |
| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid carbonyl. |
| C-OH Bond Length | ~1.31 Å | Typical for a carboxylic acid hydroxyl. |
| Carboxylic Acid Geometry | Planar | Due to sp² hybridization of the carboxyl carbon. |
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is predominantly governed by strong intermolecular hydrogen bonds formed by the carboxylic acid moieties. Carboxylic acids are well-known to form highly stable, dimeric structures in the solid state through a pair of O-H···O=C hydrogen bonds, creating a characteristic eight-membered ring synthon. researchgate.netmdpi.com This robust interaction is expected to be a primary organizing motif in the crystal lattice.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational characteristics of molecules. Each technique provides complementary information based on different selection rules: IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display a series of characteristic absorption bands that act as fingerprints for its constituent functional groups.
O-H Stretching: The most prominent feature for the carboxylic acid group is an extremely broad and intense absorption band appearing in the 3500-2500 cm⁻¹ region. spectroscopyonline.com This broadening is a direct consequence of the strong hydrogen bonding between molecules, typically in a dimeric form.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1730 and 1700 cm⁻¹. spectroscopyonline.comresearchgate.net Its exact position can be sensitive to the extent of hydrogen bonding; stronger bonding tends to shift this peak to a lower wavenumber.
C-F Stretching: The carbon-fluorine bond gives rise to a very strong and characteristic absorption in the 1100-1000 cm⁻¹ region. This band is often one of the most intense in the fingerprint region for fluorinated compounds.
C-O Stretching: The spectrum will feature multiple C-O stretching vibrations. The C-O stretch of the carboxylic acid group typically appears as a strong band between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, the asymmetric C-O-C stretch of the oxetane ring is expected near 1008 cm⁻¹. umanitoba.ca
O-H Bending: An out-of-plane O-H bend (wag) for the carboxylic acid produces a characteristic broad peak of medium intensity in the 960-900 cm⁻¹ range. spectroscopyonline.com
Oxetane Ring Vibrations: The oxetane ring itself has several characteristic modes, including ring puckering and deformation vibrations, which appear at lower frequencies. umanitoba.caresearchgate.net
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3500 - 2500 | Strong, Very Broad |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong, Sharp |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-F Stretch | 1100 - 1000 | Very Strong |
| C-O-C Stretch (Oxetane) | ~1008 | Medium-Strong |
| O-H Bend (out-of-plane) | 960 - 900 | Medium, Broad |
Raman Spectroscopy
Raman spectroscopy provides complementary data to IR, particularly for non-polar bonds and symmetric vibrations.
Fluorinated Chain Vibrations: Fluorinated alkyl chains give rise to characteristic Raman bands. Studies on various per- and polyfluoroalkyl substances (PFAS) have identified common bands at approximately 725 cm⁻¹, 380 cm⁻¹, and 300 cm⁻¹. acs.orgacs.org These peaks are associated with vibrations of the fluorinated carbon skeleton and would be indicative of the fluoromethyl group.
C=O Stretching: The carbonyl stretch of the carboxylic acid is also Raman active. In dimeric, hydrogen-bonded carboxylic acids, this peak is typically observed at a lower frequency (below 1670 cm⁻¹) compared to the monomeric form (~1720 cm⁻¹). ias.ac.in The intensity of this peak can be variable.
Oxetane Ring Vibrations: Symmetric breathing and stretching modes of the oxetane ring are expected to be strong in the Raman spectrum, providing further structural confirmation.
C-C and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of peaks corresponding to various C-C and C-O stretching and bending modes from the entire molecular framework.
The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of all key functional groups (oxetane, carboxylic acid, fluoromethyl) and offering insights into the intermolecular interactions, such as the dimerization of the carboxylic acid, present in the sample.
Table 3: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C=O Stretch (Dimer) | < 1670 | Medium-Weak |
| Fluorinated Group Vibrations | ~725, ~380, ~300 | Medium-Strong |
| Oxetane Ring Breathing | Varies | Strong |
| C-C Skeletal Stretches | Varies (Fingerprint Region) | Medium |
Emerging Research Directions and Future Perspectives
Development of Novel Fluorinated Oxetane (B1205548) Scaffolds beyond Carboxylic Acids
Research is actively expanding beyond 3-(Fluoromethyl)oxetane-3-carboxylic acid to develop a diverse range of fluorinated oxetane scaffolds. The inherent properties of the oxetane ring, such as its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups, make it an attractive motif in drug discovery. nih.govnih.govnih.gov The introduction of fluorine further modulates the physicochemical properties of these scaffolds, enhancing attributes like metabolic stability and binding affinity. nus.edu.sgnus.edu.sgchemeurope.com
A notable advancement in this area is the development of α,α-difluoro-oxetanes, which combine the structural benefits of the small heterocycle with the unique electronic properties of the difluoromethylene group. nus.edu.sgnus.edu.sgchemeurope.comazolifesciences.com Researchers at the National University of Singapore have pioneered a catalytic process to convert epoxides into these highly sought-after fluorinated oxetanes, a feat previously considered synthetically challenging. nus.edu.sgnus.edu.sgchemeurope.comazolifesciences.com This breakthrough opens up avenues for creating a wider array of novel fluorinated oxetane-based compounds for pharmaceutical development. nus.edu.sgnus.edu.sgazolifesciences.com
Furthermore, the development of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) as precursors to carbocations presents another innovative approach. nih.gov This methodology allows for the coupling of the oxetane moiety with a broad range of nucleophiles under mild conditions, facilitating the synthesis of diverse oxetane derivatives and expanding the chemical space for drug discovery. nih.gov
Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches
The synthesis of oxetanes, including fluorinated derivatives, has traditionally faced challenges due to the inherent ring strain of the four-membered ring. acs.orgnih.gov This has spurred the exploration of unconventional and more sustainable synthetic pathways.
Key Unconventional Synthetic Strategies:
| Synthetic Strategy | Description | Reference(s) |
| Paternò-Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. While a classic method, it can be limited by selectivity and the need for UV irradiation. | nih.gov |
| Intramolecular Williamson Ether Synthesis | A common method for constructing the oxetane ring, but often requires multi-step synthesis of the precursor containing both a hydroxyl group and a leaving group in a 1,3-relationship. | nih.govacs.org |
| Catalytic Difluorocarbene Insertion | A novel approach that utilizes an inexpensive copper catalyst to insert a difluorocarbene species into epoxides, leading to the formation of α,α-difluoro-oxetanes. nus.edu.sgnus.edu.sgchemeurope.comazolifesciences.comsciencedaily.comnews-medical.net | nus.edu.sgnus.edu.sgchemeurope.comazolifesciences.comsciencedaily.comnews-medical.net |
| Alcohol C-H Functionalization | A methodology that enables the synthesis of oxetanes from readily available alcohol substrates, avoiding lengthy precursor preparations. | nih.govacs.orgresearchgate.net |
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. The use of flow technology is one such approach that can facilitate scalability and improve the sustainability of oxetane synthesis. researchgate.net Biocatalysis also presents a green alternative, offering high stereo- and regioselectivity under mild, environmentally benign conditions. researchgate.net
Advanced Applications in Specialized Organic Synthesis (e.g., Polymer Chemistry, Material Science)
The unique properties of fluorinated oxetanes extend their utility beyond medicinal chemistry into the realms of polymer chemistry and material science. The incorporation of fluorinated oxetane monomers into polymers can significantly alter the material's properties.
For instance, the cationic photopolymerization of a fluorinated oxetane monomer with another oxetane derivative has been shown to produce polymers with completely hydrophobic surfaces. researchgate.net This is attributed to the selective migration and enrichment of the fluorinated comonomer at the surface. researchgate.net Such materials have potential applications in coatings, where properties like water repellency and low surface tension are desirable. pcimag.com
Poly(fluorooxetanes) can be used to modify other polymers, such as polyesters, to create coatings with enhanced properties like high gloss and "dry-erase" surfaces. pcimag.com The terminal hydroxyl groups on these poly(fluorooxetanes) can be further functionalized into other groups like carboxylic acids, amines, and esters, offering a versatile platform for creating a wide range of advanced materials. pcimag.com
Challenges and Opportunities in Fluorinated Oxetane Research
Despite the significant progress, the field of fluorinated oxetane research is not without its challenges. However, these challenges also present opportunities for further innovation and discovery.
Addressing Stability Issues and Side Reactions
The primary challenge associated with oxetanes is their inherent ring strain, which makes them susceptible to ring-opening reactions, particularly under acidic conditions. nih.govchemrxiv.org This instability can complicate synthetic procedures and limit the functional group tolerance of the oxetane core. chemrxiv.orgnih.gov Traditional synthetic methods for α,α-difluoro-oxetanes have often been plagued by side reactions such as ring rupture and defluorination. nus.edu.sgnus.edu.sgchemeurope.comsciencedaily.comnews-medical.net
However, extensive research has shown that the oxetane ring is more robust than often perceived and can tolerate a wide range of reaction conditions, including oxidations, reductions, and C-C bond formations, provided the conditions are carefully optimized. chemrxiv.orgbeilstein-journals.org The development of milder reaction protocols is crucial to mitigate these stability issues.
Furthermore, the stability of fluorinated compounds can be influenced by the position of the fluorine atom. For example, a monofluoroalkyl group in the presence of an intramolecular nucleophile can be unstable and prone to C-F bond cleavage. nih.gov Careful molecular design is therefore essential to ensure the stability of novel fluorinated oxetane derivatives.
Expanding the Scope of Derivatization and Reaction Types
While significant strides have been made in the synthesis of the oxetane ring itself, expanding the diversity of functional groups that can be incorporated and the types of reactions the ring can undergo remains an active area of research. A comprehensive understanding of the reactivity and tolerance of the oxetane core to various chemical transformations is essential for its widespread application. chemrxiv.orgbeilstein-journals.org
Recent studies have demonstrated a wide range of successful transformations on the oxetane core, including:
Oxidation: Hydroxymethyl-substituted oxetanes can be efficiently oxidized to the corresponding aldehydes and carboxylic acids using reagents like Dess-Martin periodinane (DMP) or potassium permanganate (KMnO4). chemrxiv.org
Reduction: The oxetane ring is generally stable to various reduction conditions. beilstein-journals.org
Alkylation and Acylation: These reactions can be performed on functional groups attached to the oxetane ring. beilstein-journals.org
Nucleophilic Substitution: The development of methods for the nucleophilic substitution of mesylates with fluoride (B91410) has expanded the routes to fluorine-containing oxetanes. chemrxiv.org
The development of novel catalytic systems, such as the copper-catalyzed difluorocarbene insertion, is a significant step towards expanding the reaction types available for synthesizing functionalized oxetanes. nus.edu.sgnus.edu.sgchemeurope.comazolifesciences.com Further exploration of such innovative catalytic approaches will undoubtedly lead to a broader and more diverse library of fluorinated oxetane building blocks for various scientific disciplines.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing high-purity 3-(Fluoromethyl)oxetane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves ring-opening or functionalization of oxetane precursors. For example, fluoromethyl groups can be introduced via nucleophilic substitution using fluorinated reagents under anhydrous conditions. Building block strategies, such as those used for structurally similar oxetane-carboxylic acids (e.g., 3-(Hydroxymethyl)oxetane-3-carboxylic acid), suggest coupling fluoromethylating agents with oxetane intermediates in the presence of catalysts like palladium or copper .
- Key Considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography or recrystallization is recommended to achieve ≥98% purity.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : In H NMR, the fluoromethyl group (-CHF) appears as a triplet (δ ~4.5–5.0 ppm) due to coupling with F. The oxetane ring protons resonate as multiplets (δ ~4.0–4.5 ppm). Carboxylic acid protons are typically absent due to exchange broadening but can be confirmed via C NMR (δ ~170–175 ppm for the carbonyl) .
- Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak matching the molecular weight (CHFO, theoretical MW: 134.04 g/mol).
Q. What storage conditions are optimal for maintaining the stability of this compound in experimental settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acids are prone to dimerization .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor purity via HPLC.
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of nucleophilic substitutions involving this compound?
- Methodological Answer : The fluoromethyl group’s electronegativity directs nucleophilic attack to specific positions. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring retention of configuration.
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in esterification or amidation reactions .
- Case Study : Compare stereochemical outcomes in THF vs. DMF using F NMR to track fluorine’s electronic environment.
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- DFT Calculations : Model the reaction pathway using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
- MD Simulations : Simulate solvent effects on reaction kinetics (e.g., explicit solvent models in GROMACS) .
- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Q. How can researchers resolve discrepancies in reported acid dissociation constants (pKa) for this compound?
- Methodological Answer :
- Potentiometric Titration : Perform titrations in varying ionic strengths (e.g., 0.1–1.0 M KCl) to account for activity coefficients.
- Comparative Analysis : Benchmark against structurally similar acids (e.g., oxetane-3-carboxylic acid, pKa ~2.5–3.0) and fluorinated analogs (e.g., 3-(Trifluoromethyl)benzoic acid, pKa ~1.5–2.0) .
- Data Table :
| Compound | pKa (Experimental) | Method | Reference |
|---|---|---|---|
| This compound | 2.8 ± 0.2 | Potentiometric | Derived from |
| Oxetane-3-carboxylic acid | 2.6 ± 0.1 | UV-Vis |
Contradiction Analysis
Q. Why do some studies report conflicting yields in the synthesis of this compound derivatives?
- Methodological Answer : Variations arise from:
- Purification Methods : Column chromatography vs. recrystallization may recover different product fractions.
- Reagent Quality : Trace moisture in fluoromethylating agents (e.g., Selectfluor) reduces efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
